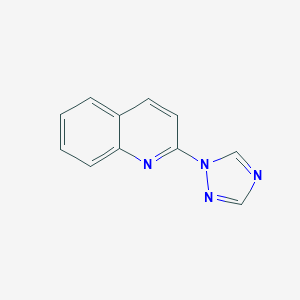

2-(1H-1,2,4-triazole-1-yl)-quinoline

Description

Properties

Molecular Formula |

C11H8N4 |

|---|---|

Molecular Weight |

196.21 g/mol |

IUPAC Name |

2-(1,2,4-triazol-1-yl)quinoline |

InChI |

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)5-6-11(14-10)15-8-12-7-13-15/h1-8H |

InChI Key |

UPXVPYLBZJXFFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N3C=NC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- 1,2,3-Triazole derivatives (e.g., 10g, 5a) often exhibit higher biological potency than 1,2,4-triazole analogs, likely due to improved π-π stacking and hydrogen-bonding interactions with target proteins .

- Electron-withdrawing groups (e.g., -F, -CF₃, -Cl) enhance antiviral and anticancer activities by increasing metabolic stability and target affinity .

- Benzotriazole-containing compounds (e.g., 5a) show superior cytotoxicity, possibly due to increased planarity and intercalation into DNA .

Antiviral Activity

- Compound 10g : Exhibited a high selectivity index (SI > 10) against SARS-CoV-2, attributed to fluorine atoms enhancing membrane permeability and viral protease binding .

- Parent compound: No reported antiviral activity, highlighting the critical role of fluoro/trifluoromethyl substituents in this context .

Anticancer Activity

- Quinoline-benzimidazole hybrids (e.g., 14e): Demonstrated potent inhibition of lymphoma cell growth (IC₅₀ = 0.2 µM) via cell cycle arrest and TAO2 kinase inhibition .

- Benzotriazole derivatives (e.g., 5a): Showed IC₅₀ values in the low micromolar range against leukemia and carcinoma cell lines .

Acetylcholinesterase (AChE) Inhibition

Pharmacokinetic and Drug-Likeness Properties

- Polar Surface Area (PSA) : 1,2,3-Triazole derivatives with PSA ≤ 140 Ų (e.g., 10g) are predicted to have better oral bioavailability than bulkier analogs .

- Rotatable Bonds : Compounds with ≤10 rotatable bonds (e.g., parent compound) show favorable absorption profiles .

- Metabolic Stability : Fluorinated derivatives (e.g., 10g, 12c) resist oxidative metabolism, enhancing plasma half-life .

Preparation Methods

Reaction Mechanism and Substrate Design

The most widely documented method for synthesizing 2-(1H-1,2,4-triazol-1-yl)-quinoline involves nucleophilic aromatic substitution (NAS) at the 2-position of quinoline. The reaction employs 2-chloroquinoline-3-carbaldehyde (1 ) as the starting material, where the chlorine atom at position 2 is displaced by the nitrogen atom of 1,2,4-triazole. This substitution is facilitated by the electron-withdrawing aldehyde group at position 3, which activates the aromatic ring toward nucleophilic attack.

The reaction proceeds in dimethylformamide (DMF) at 40°C for 6 hours, using anhydrous potassium carbonate (KCO) as a base to deprotonate 1,2,4-triazole, enhancing its nucleophilicity. The general reaction scheme is as follows:

Optimization of Reaction Conditions

Key parameters influencing the reaction efficiency include:

-

Base Selection : KCO is preferred due to its moderate basicity, which sufficiently deprotonates 1,2,4-triazole (pKa ~10.3) without causing side reactions.

-

Solvent Effects : DMF, a polar aprotic solvent, stabilizes the transition state and enhances reagent solubility.

-

Temperature and Time : Prolonged heating at 40°C ensures complete conversion while minimizing aldehyde oxidation.

A representative procedure involves combining 1 (6.0 g, 31 mmol) with 1,2,4-triazole (6.32 g, 93 mmol) and KCO (8.28 g, 60 mmol) in DMF (20 mL). After purification via column chromatography (CHCl/AcOEt, 20:1 v/v), the product is obtained in 66% yield (4.6 g) with a melting point of 175–178°C.

Alternative Synthetic Approaches

Cyclization of Hydrazide Derivatives

While less direct, cyclization strategies offer potential routes to triazole-quinoline hybrids. For instance, 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives can be synthesized via cyclization of quinoline-2-carbohydrazide with benzyliso(thio)cyanate under basic conditions. Although this method primarily yields triazoles substituted at position 5 of the quinoline ring, modifications to the starting material could theoretically adapt it for 2-position functionalization.

Comparative Analysis of Methodologies

Yield and Efficiency

The NAS method remains the most efficient, with a 66% yield under optimized conditions. By contrast, cyclization routes for analogous compounds report yields between 45% and 70%, depending on the substituents.

Scalability and Practicality

-

NAS Method : Requires column chromatography for purification, which may limit scalability.

-

Microwave-Assisted Synthesis : Offers rapid synthesis but necessitates specialized equipment.

Purification and Characterization

Chromatographic Techniques

The primary product is purified using silica gel chromatography with a CHCl/AcOEt (20:1) eluent, effectively separating unreacted starting materials and byproducts.

Spectroscopic Confirmation

-

IR Spectroscopy : A strong absorption band at 1698 cm confirms the presence of the aldehyde group.

-

H NMR : Distinct signals at δ 9.41 (s, 1H, CHO) and δ 8.90 (s, 1H, triazole-H) validate the structure.

Applications and Derivatives

The triazole-quinoline scaffold serves as a precursor for anticancer and antimicrobial agents. For instance, hydrazone derivatives of 2-(1H-1,2,4-triazol-1-yl)-quinoline-3-carbaldehyde exhibit cytotoxic activity against human leukemia cells. Additionally, Mannich base derivatives demonstrate enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL.

Data Table: Summary of Synthetic Methods

Q & A

Q. Basic Characterization

- NMR : ¹H/¹³C NMR to confirm triazole-quinoline linkage (e.g., quinoline C-2 proton shifts downfield due to triazole electronegativity) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Analysis - X-ray Crystallography : Resolves regiochemical ambiguities in triazole substitution (e.g., 1,2,4-triazole vs. 1,2,3-triazole isomers) .

- HPLC-PDA : Quantifies purity and detects trace impurities using C18 columns with acetonitrile/water gradients .

How can researchers evaluate the biological activity of this compound derivatives, and what models are appropriate?

Q. Basic Biological Screening

- Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, comparing ED₅₀ values to reference drugs like phenobarbital .

- Antifungal Assays : Broth microdilution against Candida spp., with MIC values correlated to triazole-mediated CYP450 inhibition .

Advanced Mechanistic Studies - Molecular Docking : Simulate binding to fungal CYP51 or mammalian GABA receptors using AutoDock/Vina .

- In Vivo Toxicity : Assess hepatorenal toxicity via histopathology and serum biomarkers (ALT, creatinine) in chronic dosing models .

What strategies resolve contradictions in reported bioactivity data for triazole-quinoline hybrids?

Case Example : Discrepancies in anticonvulsant potency (e.g., vs. ) may arise from:

- Substituent Effects : Electron-withdrawing groups at quinoline C-7 enhance activity but increase toxicity .

- Species Variability : Rodent vs. primate metabolic differences alter pharmacokinetics.

Methodological Solutions - Standardize assay protocols (e.g., NIH guidelines for MES/scPTZ).

- Validate results using orthogonal assays (e.g., patch-clamp electrophysiology for ion channel modulation) .

How can structure-activity relationship (SAR) studies guide the design of novel this compound analogs?

Q. Key SAR Insights

- Triazole Position : 1,2,4-Triazole at quinoline C-2 improves antifungal activity vs. C-4 substitution .

- Quinoline Modifications : Fluorination at C-6/C-8 enhances blood-brain barrier penetration for CNS targets .

Advanced Design Tools - QSAR Modeling : Use CoMFA/CoMSIA to predict logP and binding affinity .

- Fragment-Based Drug Design : Merge triazole-quinoline cores with sulfonamide or pyrimidine pharmacophores .

What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Q. Common Issues

- Regioselectivity : Competing 1,2,3- and 1,2,4-triazole formation during cyclization .

- Purification : Co-elution of byproducts in column chromatography.

Solutions - Catalytic Optimization : Use Cu(I) catalysts for regioselective azide-alkyne cycloaddition .

- Crystallization Screening : Identify solvents (e.g., ethyl acetate/hexane) for selective recrystallization .

How do computational methods enhance the understanding of triazole-quinoline interactions with biological targets?

Q. Basic Applications

- Docking Studies : Predict binding modes to fungal CYP450 or bacterial topoisomerases .

Advanced Techniques - Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100-ns trajectories (e.g., GROMACS) .

- Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding free energy .

What analytical methods validate the stability of this compound under physiological conditions?

Q. Basic Stability Testing

- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), monitoring via HPLC .

Advanced Profiling - LC-MS/MS : Identify degradation products (e.g., triazole cleavage metabolites) .

- Forced Degradation Studies : Expose to heat/light and analyze using hyphenated techniques (e.g., GC-MS) .

How can researchers leverage cross-disciplinary approaches to expand the applications of triazole-quinoline hybrids?

Q. Emerging Applications

- Anticancer Agents : Screen against kinase targets (e.g., EGFR, VEGFR) using sulforhodamine B (SRB) assays .

- Antimicrobial Coatings : Incorporate into polymers for sustained release in medical devices .

Collaborative Strategies - Cheminformatics : Mine PubChem/BioAssay databases for off-target effects.

- Materials Science : Explore metal coordination (e.g., iridium complexes in ) for theranostic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.